molecular formula C16H23FN2O2 B3048480 tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate CAS No. 1707369-76-3

tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

Cat. No. B3048480
CAS RN: 1707369-76-3
M. Wt: 294.36
InChI Key: VPDHLEBSDRZKGH-UHFFFAOYSA-N
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Description

“tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 887583-57-5. It has a molecular weight of 294.37 . This compound is stored at room temperature and is in powder form .


Synthesis Analysis

This compound is a precursor used in the manufacture of fentanyl and its analogues . Fentanyl is a major contributing drug to the opioid crisis in North America . The synthesis of fentanyl and its analogues involves the use of specific precursor chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as a precursor in the synthesis of fentanyl and its analogues .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.37 . It is a powder that is stored at room temperature .

Scientific Research Applications

Intermediate for Biologically Active Compounds

Tert-butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds. Its importance is highlighted in the synthesis of crizotinib, a drug used in cancer treatment. The compound is synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with the final product confirmed through mass spectrometry and NMR spectroscopy (Kong et al., 2016).

Role in Antibacterial and Anthelmintic Activities

The synthesis and biological evaluation of tert-butyl derivatives have shown potential in antibacterial and anthelmintic activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and tested, revealing moderate anthelmintic activity and poor antibacterial activity. This demonstrates the compound's potential in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Key Intermediate in Vandetanib Synthesis

Another significant application of tert-butyl derivatives is in the synthesis of Vandetanib, a medication used to treat thyroid cancer. The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib's synthesis, was prepared through a series of steps, including acylation, sulfonation, and substitution, highlighting the compound's versatility and importance in pharmaceutical synthesis (Wang et al., 2015).

Synthesis of Small Molecule Anticancer Drugs

The tert-butyl derivatives also play a pivotal role in the synthesis of small molecule anticancer drugs. The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, illustrates the compound's contribution to developing treatments targeting the PI3K/AKT/mTOR pathway in cancer, offering hope for overcoming drug resistance (Zhang et al., 2018).

Enantiopure Derivatives for Drug Synthesis

Moreover, the synthesis of enantiopure derivatives from tert-butyl 2-substituted piperidinecarboxylates showcases the compound's utility in creating chirally pure pharmaceuticals. These derivatives serve as building blocks for synthesizing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine, crucial for developing various therapeutic agents (Marin et al., 2004).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given that this compound is a precursor used in the synthesis of fentanyl, its future use may be influenced by efforts to control the opioid crisis. The UNODC has placed this compound under international control, which allows governments to seize illicit shipments of these chemicals . This measure also enables governments to prevent their diversion from licit industry and collaborate more closely across international borders .

Mechanism of Action

Target of Action

Tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that acts primarily on the mu-opioid receptors in the central nervous system .

Mode of Action

Fentanyl, the end product, binds to the mu-opioid receptors, mimicking the effects of endogenous opioids by mediating analgesic and euphoric effects .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of fentanyl and its analogues. The specific pathways depend on the synthesis method used . Once synthesized, fentanyl interacts with the opioid receptor pathways, leading to inhibition of pain signals and release of dopamine, which can cause feelings of euphoria .

Pharmacokinetics

It has a rapid onset and short duration of action .

Result of Action

The primary result of the action of this compound is the production of fentanyl or its analogues. These substances can have potent analgesic effects but also carry a high risk of addiction and overdose .

Action Environment

The action environment of this compound is primarily the chemical reactions involved in the synthesis of fentanyl. Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis . Once synthesized, the effects of fentanyl can be influenced by various factors, including the individual’s metabolism, the presence of other substances, and the route of administration .

properties

IUPAC Name

tert-butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDHLEBSDRZKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133616
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1707369-76-3
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707369-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
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tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
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tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
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tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
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tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

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